molecular formula C21H22N4O3S B3468799 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

Cat. No.: B3468799
M. Wt: 410.5 g/mol
InChI Key: VKUPEDWROMQMAC-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a 1,3,4-thiadiazole moiety substituted with a propyl group and a 1,2,3,4-tetrahydroacridine scaffold linked via an ester bond. The thiadiazole ring is known for its electron-deficient nature and bioisosteric properties, often contributing to antimicrobial or enzyme-inhibitory activity. The ester linkage and propyl substitution likely modulate solubility and bioavailability.

Properties

IUPAC Name

[2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-2-7-18-24-25-21(29-18)23-17(26)12-28-20(27)19-13-8-3-5-10-15(13)22-16-11-6-4-9-14(16)19/h3,5,8,10H,2,4,6-7,9,11-12H2,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUPEDWROMQMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate is a novel derivative belonging to the class of thiadiazole compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential anticancer properties, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a thiadiazole ring with an acridine moiety. The presence of the thiadiazole group is significant as it is associated with various pharmacological activities.

Biological Activity Overview

Research indicates that compounds containing thiadiazole derivatives exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have reported the cytotoxic effects of thiadiazole derivatives against various cancer cell lines.
  • Antimicrobial Properties : Thiadiazole derivatives have also shown potential as antimicrobial agents.
  • Neuroprotective Effects : Some studies suggest that these compounds may interact with neuronal pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity Against Cancer Cell Lines : A review by Alam et al. (2020) noted that various thiadiazole derivatives demonstrated significant suppressive activity against human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) with IC50 values indicating strong cytotoxic effects .
  • Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, which is essential for cell division. By binding to tubulin proteins, these compounds disrupt the microtubule network, leading to apoptosis in cancer cells .

Research Findings and Case Studies

A comprehensive review of the biological activity of oxadiazole and thiadiazole derivatives provides insights into their pharmacological profiles:

StudyFindings
Alam et al. (2020)Reported significant anticancer activity of 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles against multiple cancer cell lines .
Kumar et al. (2022)Discussed structural modifications leading to enhanced anticancer properties in thiadiazole derivatives .
BenchChem AnalysisHighlighted interactions with α and β tubulin proteins affecting cellular processes .

The primary mode of action for 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate involves:

  • GABAA Pathway Interaction : The compound interacts with GABAA receptors in neurons, influencing neuronal firing through chloride ion release .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its fusion of thiadiazole and acridine motifs. Below is a comparative analysis with key analogs from literature:

Table 1: Structural and Functional Comparison

Property Target Compound (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Core Structure 1,2,3,4-Tetrahydroacridine + thiadiazole Cephalosporin (β-lactam) + thiadiazole Cephalosporin (β-lactam) + thiadiazole
Thiadiazole Substituent 5-Propyl 5-Methyl 5-Methyl
Key Functional Groups Ester-linked oxoethylamino group Tetrazole-acetamido, β-lactam Pivalamido, β-lactam
Molecular Weight (Da) ~440 (estimated) ~550 ~530
Solubility (LogP) ~2.8 (predicted, due to propyl group) ~1.2 (hydrophilic β-lactam) ~1.5 (moderate)
Reported Bioactivity Hypothesized: DNA intercalation, kinase inhibition Antibacterial (broad-spectrum β-lactam) Antibacterial (enhanced stability)

Key Findings :

Methyl-substituted thiadiazoles in β-lactams improve stability against β-lactamases, whereas the propyl group’s steric effects may alter target binding .

Core Scaffold Differences :

  • The tetrahydroacridine core in the target compound contrasts with the β-lactam scaffolds of the comparators. Acridine derivatives are linked to DNA interaction (e.g., topoisomerase inhibition), while β-lactams target penicillin-binding proteins in bacteria.

Biological Activity: The β-lactam analogs exhibit confirmed antibacterial activity, whereas the acridine-thiadiazole hybrid’s mechanism remains speculative.

Stability and Synthesis :

  • The ester bond in the target compound may confer hydrolytic instability compared to the stable amide linkages in β-lactams. Synthesis of the acridine-thiadiazole hybrid requires multi-step coupling, reducing yield (~35% vs. ~60% for β-lactams) .

Notes

  • Limitations : Direct comparative data on efficacy or toxicity are absent; inferences are drawn from structural analogs.
  • Research Gaps : Enzymatic assays (e.g., kinase inhibition) and cytotoxicity profiling are needed to validate hypothesized mechanisms.
  • Contradictions : While β-lactam analogs prioritize antibacterial activity, the target compound’s acridine moiety suggests divergent applications (e.g., anticancer).

Q & A

Q. What are the recommended synthetic routes for 2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves refluxing intermediates (e.g., 5-propyl-1,3,4-thiadiazol-2-amine) with activated carbonyl derivatives (e.g., 1,2,3,4-tetrahydro-9-acridinecarboxylic acid chloride) in acetic acid under catalytic conditions. Recrystallization from DMF/acetic acid mixtures is critical for purity . For heterocyclic coupling, Suzuki-Miyaura cross-coupling reactions may introduce substituents, as seen in analogous acridine-thiadiazole hybrids .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR (¹H and ¹³C) to verify proton and carbon environments, particularly the thiadiazole and acridine moieties.
  • IR Spectroscopy to confirm carbonyl (C=O) and amino (N-H) stretches.
  • Mass Spectrometry (MS) for molecular ion validation.
    Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.4% for C, H, N, S) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (thiadiazole and acridine):
  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi, adjusting pH to assess activity dependence .
  • Antioxidant Potential : DPPH radical scavenging and FRAP assays, using ascorbic acid as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach:
  • Variables : Solvent polarity (acetic acid vs. DMF), temperature (reflux vs. microwave-assisted), and catalyst loading (e.g., sodium acetate).
  • Response Surface Methodology (RSM) to model interactions. For example, higher acetic acid volumes may enhance cyclization but reduce solubility .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Ensure consistent molar concentrations and exposure times.
  • Cell Line Validation : Use ATCC-authenticated lines (e.g., HeLa, HEK293) to rule out contamination.
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., thiadiazole-acridine hybrids) to identify structure-activity outliers .

Q. How can molecular docking simulations predict target interactions?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with known thiadiazole/acridine affinity (e.g., DNA topoisomerases, acetylcholinesterase).
  • Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking. Validate with MM-GBSA binding energy calculations .

Q. What experimental designs evaluate environmental stability and degradation pathways?

  • Methodological Answer :
  • Hydrolytic Stability : Incubate in buffers (pH 3–10) at 37°C, monitoring degradation via LC-MS.
  • Photolytic Studies : Expose to UV light (254 nm) and quantify byproducts.
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri models to assess acute toxicity .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Methodological Answer :
  • Scaffold Modification : Synthesize analogs with variations in the thiadiazole (e.g., alkyl chain length) and acridine (e.g., substituent electronegativity) regions.
  • Biological Profiling : Compare IC₅₀ values across analogs in enzyme inhibition assays.
  • QSAR Modeling : Use MolDescriptor or Dragon to correlate physicochemical properties (logP, polar surface area) with activity .

Q. What in vivo models are appropriate for neuroprotective or anticancer efficacy testing?

  • Methodological Answer :
  • Neuroprotection : Transgenic Alzheimer’s models (e.g., APP/PS1 mice) with Morris water maze behavioral tests and acetylcholinesterase inhibition assays .
  • Anticancer : Xenograft models (e.g., HCT-116 colon cancer) with tumor volume monitoring and histopathological analysis of apoptosis (TUNEL staining) .

Q. How can researchers assess the compound’s potential for abiotic/biotic environmental interactions?

  • Methodological Answer :
  • Soil Adsorption : Batch equilibrium tests with varying organic matter content.
  • Biodegradation : OECD 301F respirometry to measure CO₂ evolution.
  • Bioaccumulation : Use OECD 305 guidelines with zebrafish (Danio rerio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate
Reactant of Route 2
Reactant of Route 2
2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl 1,2,3,4-tetrahydro-9-acridinecarboxylate

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